Regioisomeric Differentiation: Naphthalene-1-carboxamide vs. Naphthalene-2-carboxamide Structural Comparison
The closest commercially catalogued analog to CAS 852136-58-4 is its regioisomer N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide (CAS 852136-59-5). The two compounds share identical molecular formula (C21H18N2O) and molecular weight (314.4 g/mol) but differ in the naphthalene carboxamide attachment point: the 1-position (alpha) in the target compound versus the 2-position (beta) in the comparator . This regiochemical difference alters the vector and electronic environment of the amide carbonyl, which in kinase inhibitor pharmacophores can modulate hinge-region hydrogen bonding and hydrophobic pocket occupancy. The IKK2 inhibitor patent literature explicitly defines the naphthalene and related bicyclic aryl groups as variable substituents whose position influences inhibitory potency [1].
| Evidence Dimension | Regiochemistry of naphthalene carboxamide attachment |
|---|---|
| Target Compound Data | Naphthalene-1-carboxamide (alpha-substituted); CAS 852136-58-4 |
| Comparator Or Baseline | Naphthalene-2-carboxamide (beta-substituted); CAS 852136-59-5 |
| Quantified Difference | Positional isomerism: carboxamide at C1 vs. C2 of naphthalene; identical molecular formula and MW (314.4 g/mol) |
| Conditions | Structural comparison based on chemical identity and patent SAR context |
Why This Matters
Procurement of the correct regioisomer is essential because SAR in indole carboxamide IKK2 inhibitor series indicates that the aryl carboxamide position affects kinase binding, and substitution with the 2-carboxamide analog will yield a chemically distinct test article with unvalidated pharmacology.
- [1] Glaxo Group Limited. Indole carboxamides as IKK2 inhibitors. US Patent Application US20070254873 A1, November 1, 2007. View Source
